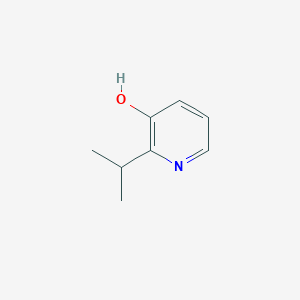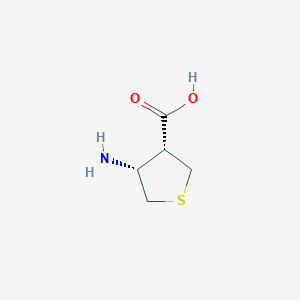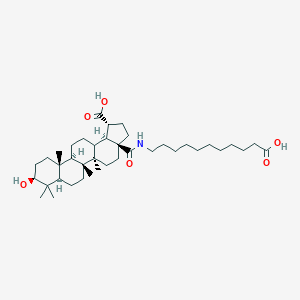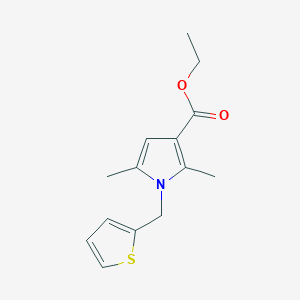
ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, also known as ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole carboxylic acids and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways involved in inflammation and cancer.
生化学的および生理学的効果
Ethyl 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been found to exhibit several biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation and cancer.
In addition, ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its relatively low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions and its tendency to degrade over time.
将来の方向性
There are several future directions for the research on ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate. One potential direction is to investigate the molecular targets of this compound in order to better understand its mechanism of action.
Another potential direction is to explore the use of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate in combination with other drugs or therapies for the treatment of inflammatory and cancerous diseases.
Furthermore, the development of new synthetic methods for the production of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate may also be an area of future research.
合成法
The synthesis of ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been achieved through several methods. One of the most common methods involves the reaction of 2-acetylthiophene with ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to cyclization with ammonium acetate to yield the target compound.
科学的研究の応用
Ethyl 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has been extensively investigated for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
In addition, ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate 2,5-dimethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate-1-(2-thienylmethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate)-1H-pyrrole-3-carboxylate has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
特性
CAS番号 |
175276-51-4 |
|---|---|
製品名 |
ethyl 2,5-dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylate |
分子式 |
C14H17NO2S |
分子量 |
263.36 g/mol |
IUPAC名 |
ethyl 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-4-17-14(16)13-8-10(2)15(11(13)3)9-12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 |
InChIキー |
KSLDTRFESNVYDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CS2)C |
正規SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



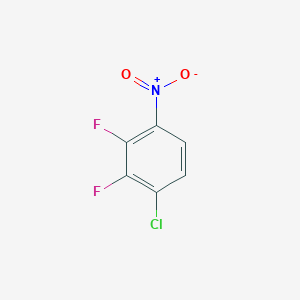
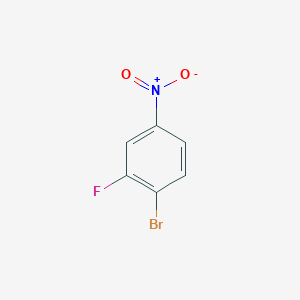
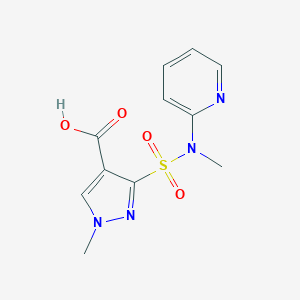
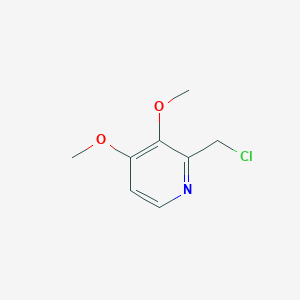
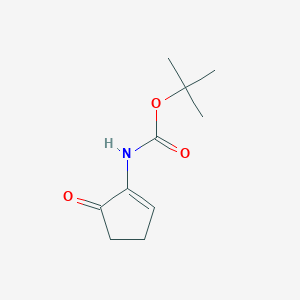
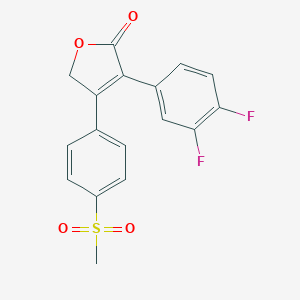
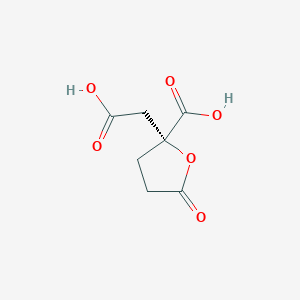
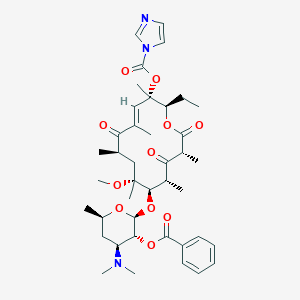
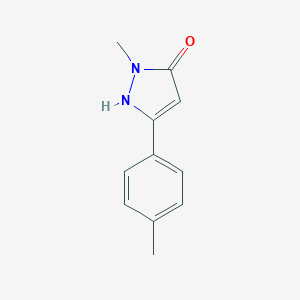
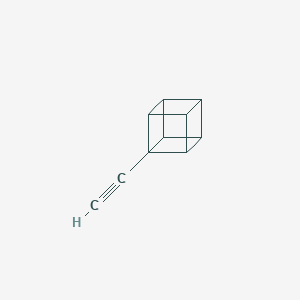
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
